molecular formula C9H9FO B14187259 (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane CAS No. 865864-66-0

(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane

Cat. No.: B14187259
CAS No.: 865864-66-0
M. Wt: 152.16 g/mol
InChI Key: KDCLZRHLDRBQFC-DTWKUNHWSA-N
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Description

Significance of Stereodefined Fluorine-Containing Compounds

The incorporation of fluorine into bioactive molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net It has been demonstrated that replacing a C-H or C-O bond with a C-F bond can lead to improved pharmacological characteristics, such as greater metabolic stability and enhanced membrane permeability. researchgate.net

When fluorine is introduced into a molecule that also contains a stereocenter, the precise three-dimensional arrangement, or stereochemistry, becomes critically important. The biological activity of stereoisomers (enantiomers or diastereomers) can differ significantly, with one isomer often exhibiting the desired therapeutic effect while the other may be less active or even detrimental. acs.org Therefore, the development of methods for the stereoselective synthesis of fluorine-containing compounds is a key objective in medicinal and synthetic chemistry. acs.org This precise control over the molecular architecture allows for the fine-tuning of a drug's properties, leading to more effective and selective therapeutic agents. nih.gov

The Role of Epoxides as Versatile Chiral Building Blocks

Epoxides, also known as oxiranes, are three-membered cyclic ethers. acs.org The significant ring strain in this structure makes them highly reactive towards a variety of nucleophiles, which can open the ring to form a range of functionalized products. nih.govmt.com This inherent reactivity makes epoxides exceptionally useful intermediates in organic synthesis. nih.govnih.gov

When an epoxide is chiral, meaning it is not superimposable on its mirror image, it becomes a powerful tool for transferring stereochemical information. buchler-gmbh.com The ring-opening reactions of chiral epoxides can proceed with high levels of stereocontrol, allowing chemists to create new stereocenters in a predictable manner. This makes them invaluable building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals. buchler-gmbh.com The development of catalytic, enantioselective epoxidation methods, such as the Sharpless epoxidation, has provided efficient access to a wide array of enantiopure epoxides, further expanding their utility in synthesis. youtube.com

Academic Research Trajectories for (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane and Related Structures

The compound this compound is a specific example of a chiral fluorinated epoxide that has garnered attention in academic research. It serves as a valuable synthetic intermediate and a tool for stereochemical analysis.

Synthesis and Application as a Chiral Derivatizing Agent: Research has demonstrated that this compound can be readily synthesized from enantiopure (2S,3S)-phenylglycidol. nih.gov A key application of this compound is its use as a chiral resolving agent. It reacts with primary and secondary amines through a regioselective ring-opening reaction. nih.govresearchgate.net This reaction creates a mixture of diastereomeric products. Because diastereomers have different physical properties, they can be easily distinguished and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and High-Performance Liquid Chromatography (HPLC). nih.gov This allows chemists to determine the enantiomeric excess (ee) of a mixture of chiral amines. researchgate.net

Table 1: Analytical Methods for Diastereomeric Products

Analytical Technique Purpose
¹⁹F NMR Quantify diastereomers due to the fluorine atom. nih.gov
¹H NMR Identify and quantify diastereomeric products. nih.gov
¹³C NMR Structural characterization of diastereomers. nih.gov

Ring-Opening Reactions and Synthesis of Fluorohydrins: The synthetic utility of fluorinated epoxides like this compound lies in their ring-opening reactions. These reactions provide access to valuable β-fluoroalcohols (fluorohydrins), which are important structural motifs in many biologically active compounds. acs.org The regioselectivity of the ring-opening is often influenced by the electronic properties of the fluorine atom and other substituents. nih.gov For instance, nucleophilic attack is generally directed to the less substituted carbon or the carbon that can best stabilize a positive charge in an Sₙ1-like mechanism.

Research into the catalytic, enantioselective fluorination of epoxides has also been a significant area of investigation. acs.orgucla.edu These methods aim to produce chiral fluorohydrins from achiral or racemic epoxides with high enantioselectivity. Cooperative dual-catalyst systems, for example, have been developed for the desymmetrization of meso-epoxides and the kinetic resolution of racemic terminal epoxides using a latent source of fluoride (B91410). acs.org

Table 2: Research Focus on Chiral Fluorinated Epoxides

Research Area Description Key Outcomes
Asymmetric Synthesis Development of catalytic methods for the enantioselective epoxidation of fluoroolefins. acs.org Access to enantiopure fluorinated epoxides with high ee.
Kinetic Resolution Enzymatic or chemical resolution of racemic fluorinated epoxides. nih.gov Separation of enantiomers, providing enantiopure epoxides and diols.
Ring-Opening Chemistry Study of regioselective and stereoselective ring-opening with various nucleophiles. nih.gov Synthesis of diverse, stereodefined fluorinated molecules like β-fluoroalcohols and β-fluoroamines. researchgate.netacs.org

| Analytical Applications | Use as chiral derivatizing agents to determine the enantiopurity of other molecules. nih.gov | A reliable method for the analysis of scalemic mixtures of amines. nih.gov |

The ongoing exploration of the synthesis and reactivity of this compound and related chiral fluorinated epoxides continues to provide powerful new tools and strategies for the construction of complex, stereodefined organofluorine compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865864-66-0

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(2S)-2-[(R)-fluoro(phenyl)methyl]oxirane

InChI

InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1

InChI Key

KDCLZRHLDRBQFC-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H](O1)[C@@H](C2=CC=CC=C2)F

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)F

Origin of Product

United States

Enantioselective Synthetic Methodologies for 2s 2 R Fluoro Phenyl Methyl Oxirane and Analogous Chiral Fluorinated Oxiranes

Precursor-Based Asymmetric Synthesis

Precursor-based methods are foundational in asymmetric synthesis, leveraging the existing stereochemical information within a starting material to direct the formation of new stereocenters. This strategy is particularly effective for the synthesis of complex molecules like (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, where multiple stereocenters must be controlled.

Derivations from Enantiopure Phenylglycidol (B1248507) and its Stereoisomers

A direct and reliable route to enantiopure this compound begins with the commercially available and enantiopure starting material, (2S,3S)-phenylglycidol. acs.orgresearchgate.netnih.govresearchgate.net This method capitalizes on the defined stereochemistry of the phenylglycidol backbone to establish the required stereocenters in the final product.

The synthesis typically proceeds through a two-step sequence involving the activation of the primary alcohol, followed by a nucleophilic fluorination that induces ring-opening of the epoxide, and subsequent ring-closing to form the new fluorinated oxirane. A common activation strategy is the conversion of the primary alcohol of (2S,3S)-phenylglycidol to a tosylate, forming [(2S,3S)-3-phenyloxiran-2-yl]methyl p-toluenesulfonate.

This tosylate intermediate then undergoes a stereospecific ring-opening reaction upon treatment with a fluoride (B91410) source. The reaction with potassium fluoride, for instance, proceeds to yield a fluorohydrin intermediate. The final step involves an intramolecular Williamson ether synthesis, where a base such as lithium tert-butoxide is used to deprotonate the secondary alcohol, which then displaces the tosylate to form the desired this compound. It is crucial to note that the stereochemical assignment of the final product has been subject to correction, with detailed spectroscopic and chemical correlation studies confirming the (2S, R) configuration.

Routes Involving Chiral Auxiliary Control

For the synthesis of chiral fluorinated oxiranes, a hypothetical route could involve the attachment of a chiral auxiliary to a fluorinated substrate, followed by a diastereoselective epoxidation. For example, a fluorinated cinnamyl alcohol could be esterified with a chiral carboxylic acid. The resulting chiral ester would then be subjected to epoxidation. The steric and electronic properties of the chiral auxiliary would shield one face of the double bond, leading to the preferential formation of one diastereomer of the resulting epoxide. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched fluorinated oxirane.

Recent advancements have seen the development of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (Fox auxiliaries). rsc.org These auxiliaries have demonstrated excellent diastereoselectivity in reactions like alkylation, hydroxylation, and fluorination of amide enolates. The high stereocontrol is attributed to the unique conformational constraints imposed by the fluorinated auxiliary. While not yet explicitly reported for the synthesis of this compound, the application of such fluorinated chiral auxiliaries to the diastereoselective epoxidation of a suitable fluoro-olefin precursor represents a promising and logical extension of this methodology.

Catalytic Asymmetric Epoxidation of Fluoro-Olefins

Catalytic asymmetric epoxidation is a highly efficient method for the synthesis of chiral epoxides, as a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. This approach is particularly attractive for the synthesis of fluorinated oxiranes from their corresponding fluoro-olefin precursors.

Chiral Ketone Catalysis in Fluoro-Olefin Epoxidation

Chiral ketones, particularly those derived from carbohydrates like fructose, have emerged as powerful organocatalysts for the asymmetric epoxidation of a wide range of olefins. nih.gov The active oxidizing species is a chiral dioxirane (B86890), which is generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone).

The enantioselectivity of the epoxidation is governed by the steric and electronic interactions between the substrate and the chiral dioxirane in the transition state. The fluorine atom in fluoro-olefins can significantly influence these interactions, acting as an effective directing group in some cases, while being detrimental to enantioselectivity in others. nih.gov The unique properties of fluorine can alter the steric and electronic profile of the olefin compared to its non-fluorinated counterparts, thereby affecting how the substrate fits into the chiral environment of the catalyst.

For instance, the epoxidation of various fluoro-olefins using a fructose-derived ketone catalyst has been studied, with enantiomeric excesses (ee) of up to 93% being achieved for certain substrates. nih.gov This demonstrates the high potential of chiral ketone catalysis for the synthesis of enantiopure fluorinated oxiranes.

Fluorinated Chiral Secondary Amine Catalysis for Olefin Epoxidation

Chiral secondary amines have also been investigated as organocatalysts for asymmetric epoxidation reactions, again using Oxone as the primary oxidant. nih.gov The proposed mechanism involves the amine acting as both a phase transfer catalyst and an activator for the Oxone.

Researchers have synthesized and screened a variety of chiral cyclic secondary amines, including those bearing fluorine atoms. nih.gov The introduction of fluorine into the catalyst structure can modify its electronic properties and conformational preferences, which in turn can influence the enantioselectivity of the epoxidation. In a study screening various fluorinated and non-fluorinated chiral secondary amines, the highest enantiomeric excess of 61% was observed for the epoxidation of 1-phenylcyclohexene, catalyzed by a secondary amine with a fluorine atom at the β-position relative to the nitrogen. nih.gov These findings suggest that the strategic placement of fluorine atoms in the catalyst backbone can be a viable strategy for improving enantiocontrol in the epoxidation of olefins, including fluoro-olefins.

Substrate Scope and Enantioselectivity Studies in Asymmetric Epoxidation

The effectiveness of any asymmetric catalytic method is determined by its substrate scope and the level of enantioselectivity it can achieve across a range of substrates. In the context of chiral ketone-catalyzed epoxidation of fluoro-olefins, systematic studies have been conducted to map out these parameters. nih.gov

The enantioselectivity is highly dependent on the structure of the fluoro-olefin, including the position of the fluorine atom and the nature of other substituents on the double bond. For example, high enantiomeric excesses (74–93%) are often obtained for trans-disubstituted and certain trisubstituted fluoro-olefins. nih.gov However, for some other substitution patterns, the presence of fluorine can lead to lower enantioselectivities compared to their non-fluorinated analogs. nih.gov This highlights the subtle interplay between the substrate's steric and electronic properties and the chiral environment of the catalyst.

Below is a data table summarizing the results from a study on the asymmetric epoxidation of various fluoro-olefins using a fructose-derived chiral ketone catalyst.

Olefin SubstrateCatalystEnantiomeric Excess (ee %)
(E)-(1-Fluorostyrene)Fructose-derived ketone74
(Z)-(1-Fluorostyrene)Fructose-derived ketone41
(E)-(1-Fluoro-2-phenylpropene)Fructose-derived ketone91
(Z)-(1-Fluoro-2-phenylpropene)Fructose-derived ketone65
(1-Fluoro-2-methylprop-1-enyl)benzeneFructose-derived ketone62
α-FluorostyreneFructose-derived ketone27

This table is generated based on data reported in the literature for the asymmetric epoxidation of fluoroolefins with a chiral ketone catalyst. nih.gov

These studies are crucial for understanding the factors that govern stereoselectivity and for predicting the suitability of this methodology for the synthesis of new, structurally diverse chiral fluorinated oxiranes.

Stereoselective Fluorination Approaches to Oxiranes

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Chiral fluorinated oxiranes, such as this compound, are valuable building blocks in medicinal chemistry and materials science. Their synthesis, however, presents significant challenges due to the need for precise control over stereochemistry at multiple centers. This article focuses on enantioselective synthetic methodologies developed for these target molecules, with a particular emphasis on stereoselective fluorination strategies involving oxirane precursors.

Nucleophilic Fluoride Ring-Opening of Precursors

One of the most direct methods for synthesizing β-fluoro alcohols, which are immediate precursors to chiral fluorinated oxiranes, is the nucleophilic ring-opening of epoxides with a fluoride source. researchgate.net The success of this approach hinges on achieving high levels of regio- and stereocontrol.

Amine/hydrogen fluoride (HF) complexes are among the most commonly utilized reagents for the nucleophilic fluorination of epoxides. researchgate.net Reagents such as Olah's reagent (pyridine-HF, Pyridine/9HF) and triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF) offer practical advantages in handling compared to anhydrous HF. researchgate.netbeilstein-journals.org The regio- and stereoselectivity of the epoxide ring-opening reaction are highly dependent on the substrate's structure and the specific nature and acidity of the HF reagent, which dictates the reaction mechanism. researchgate.netresearchgate.net

The reaction can proceed through a spectrum of mechanisms ranging from a pure SN2 pathway to one with significant SN1 character. researchgate.net

SN2 Mechanism : In typical SN2 reactions, the fluoride nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in an inversion of configuration at that center. libretexts.org This pathway is favored for aliphatic epoxides and with less acidic, more nucleophilic fluoride sources.

SN1 Mechanism : With epoxides that can form a stabilized carbocation upon ring-opening (e.g., aryl or vinyl epoxides) and under strongly acidic conditions, the mechanism gains SN1 character. researchgate.netlibretexts.org The reaction proceeds via a transition state with significant positive charge development, and the nucleophile attacks the more substituted carbon.

For instance, a rhodium-catalyzed regioselective ring-opening of vinyl epoxides using Et3N·3HF has been shown to produce branched allylic fluorohydrins. rsc.org Mechanistic studies confirmed that this 1,2-addition proceeds with inversion of stereochemistry, consistent with an SN2-type mechanism. rsc.org

Table 1: Regioselectivity in Epoxide Ring-Opening with Amine/HF Reagents
Epoxide TypeReagent SystemPredominant Site of AttackGoverning Mechanism
Aliphatic (asymmetric)Et3N·3HFLess substituted carbonSN2 libretexts.org
Aryl (e.g., Styrene (B11656) Oxide)Pyridine/9HFBenzylic (more substituted) carbonBorderline SN1/SN2 researchgate.netnih.gov
VinylRh(I) / Et3N·3HFAllylic carbon (C-2)SN2' or SN2 rsc.org

Achieving high enantioselectivity in the fluoride ring-opening of prochiral or racemic epoxides requires the use of chiral catalysts. Significant progress has been made in the development of catalytic systems for the asymmetric ring-opening (ARO) of epoxides. nih.gov A particularly effective strategy involves cooperative catalysis with a chiral Lewis acid and a chiral amine. ucla.eduacs.orgnorthwestern.edu

This dual-catalyst system has been successfully applied to the desymmetrization of meso-epoxides. For example, the combination of a chiral (salen)Co(III) complex as the Lewis acid and a chiral amine co-catalyst can promote the ring-opening of various cyclic meso-epoxides, affording the corresponding trans-β-fluoroalcohols with high enantioselectivity (up to 95% ee). ucla.edunih.gov The Lewis acid is believed to activate the epoxide toward nucleophilic attack, while the amine may play a role in delivering the fluoride nucleophile or participating in epoxide activation. ucla.edu

The same catalytic systems used for desymmetrization can also be applied to the kinetic resolution of racemic terminal epoxides. northwestern.edunih.gov In a kinetic resolution, a chiral catalyst preferentially promotes the reaction of one enantiomer of the racemic substrate over the other. This results in an enantioenriched product and leaves the unreacted starting material enriched in the slower-reacting enantiomer. ucla.edu

The cooperative dual-catalyst protocol has proven effective for the kinetic resolution of terminal epoxides, achieving high selectivity factors (krel). acs.orgnorthwestern.edu For example, the treatment of racemic hexene oxide with a dual-catalyst system provided the enantioenriched fluorohydrin with a selectivity factor greater than 300. ucla.edu This method offers a mild and operationally simple approach to access enantioenriched terminal epoxides and chiral β-fluoroalcohols. nih.govucla.edu

Table 2: Catalytic Kinetic Resolution of Terminal Epoxides via Fluoride Ring-Opening ucla.edu
SubstrateCatalyst SystemSelectivity Factor (krel)
Hexene oxide(R,R)-(salen)Co(II) / (-)-tetramisole>300
Styrene oxide(R,R)-(salen)Co(II) / (-)-tetramisole38
Glycidyl phenyl ether(R,R)-(salen)Co(II) / (-)-tetramisole100

Hydrofluorination of Aryl Epoxides: Mechanistic and Stereochemical Considerations

The hydrofluorination of aryl epoxides, such as styrene oxide, is a key reaction for accessing precursors to compounds like this compound. The regiochemistry of this reaction is strongly influenced by electronic factors. Under acidic conditions, which are typical for HF-based reagents, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. libretexts.org

The positive charge of the protonated epoxide is better stabilized at the benzylic carbon atom through resonance with the phenyl ring. nih.gov Consequently, the fluoride nucleophile preferentially attacks this more substituted carbon. ucla.edu The reaction proceeds via a transition state with significant carbocationic character, often described as a borderline SN1/SN2 mechanism. libretexts.org Despite the SN1-like regioselectivity, the reaction typically results in a net inversion of the stereocenter, indicating that the nucleophile attacks from the side opposite the C-O bond, a hallmark of an SN2 reaction. nih.govbeilstein-journals.org This anti-addition pathway leads to the formation of a trans product from the ring-opening.

In Situ Generation of Nucleophilic Fluorine Species for Asymmetric Fluorination

A significant challenge in developing catalytic asymmetric fluorination methods is the nature of the fluoride source. ucla.edu Reagents like Pyridine·9HF can lead to competitive background reactions and catalyst inhibition. ucla.edu To overcome these limitations, strategies for the in situ generation of a mild and reactive fluoride source have been developed. princeton.edu

One successful approach uses commercial benzoyl fluoride as a stable, soluble, and latent source of fluoride. ucla.eduacs.org In the presence of an alcohol and a Lewis base catalyst, HF is generated in situ. This method allows for a controlled, low concentration of the active fluorinating agent, minimizing undesired side reactions. princeton.edu

This latent HF source strategy is highly compatible with dual-catalyst systems for asymmetric epoxide ring-opening. princeton.edu The generated HF reacts with the chiral Lewis acid catalyst (e.g., a (salen)Co complex) to form a chiral transition-metal fluoride species. princeton.edu This species is the active nucleophile that participates in the enantioselective ring-opening of the epoxide. The mild conditions enabled by this approach are demonstrated by its tolerance of otherwise fluoride-labile functional groups, such as silyl (B83357) ethers. ucla.edu This methodology represents a significant advance, providing a practical and highly selective route to valuable chiral β-fluoroalcohols. ucla.edunih.gov

Novel Routes for Stereoselective Oxirane Formation

The development of novel synthetic routes for the stereoselective formation of chiral fluorinated oxiranes, such as this compound, is a significant area of research. These methods aim to control the three-dimensional arrangement of atoms with high precision, which is crucial for the synthesis of enantiomerically pure compounds. Two notable approaches involve the use of diazomethane (B1218177) on fluorinated ketones and the catalytic asymmetric Corey-Chaykovsky epoxidation.

Diazomethane Reactions on Fluorinated Ketones

The reaction of diazomethane with ketones is a well-established method for the synthesis of oxiranes, proceeding through the nucleophilic attack of diazomethane on the carbonyl carbon. In the context of fluorinated ketones, this reaction offers a direct route to fluorinated oxiranes. The stereochemical outcome of this reaction is highly dependent on the structure of the starting ketone and the reaction conditions.

Detailed research into the reaction of diazomethane with fluorinated ketones, such as 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one, has provided insights into the stereoselectivity of this transformation. When an optically pure (3S,Rs)-ketone was reacted with diazomethane in various solvents, the (2S,2'R,Rs)-oxirane was consistently the main product. bristol.ac.uk This indicates a degree of stereochemical control in the formation of the oxirane ring. The reaction yields a mixture of four diastereoisomeric oxiranes, with the major product being isolable in moderate to good yields. bristol.ac.uk

The solvent has been shown to have a notable effect on the yield of the major diastereoisomeric oxirane. The results from the reaction of (3S,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one with diazomethane are summarized in the table below. bristol.ac.uk

SolventYield of (2S,2'R,Rs)-4 (%)
Methanol (B129727)45
Tetrahydrofuran (THF)60
Ethyl ether62

Table 1: Effect of Solvent on the Yield of the Major Diastereoisomeric Oxirane bristol.ac.uk

These findings suggest that while the reaction is not completely stereospecific, it provides a viable pathway for the synthesis of chiral fluorinated oxiranes, with the potential for optimization through solvent selection.

Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Fluorinated Ketones

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone to form an epoxide. nih.gov The development of catalytic asymmetric versions of this reaction has transformed it into a powerful tool for the synthesis of enantiomerically enriched epoxides. organic-chemistry.org This methodology is particularly attractive for the synthesis of chiral fluorinated oxiranes from fluorinated ketones.

The key to the catalytic asymmetric Corey-Chaykovsky epoxidation is the use of a chiral catalyst to control the stereochemistry of the epoxide formation. A notable example is the use of a heterobimetallic La-Li₃-BINOL complex (LLB) in the epoxidation of various ketones with dimethyloxosulfonium methylide. nih.govmdpi.com This system, often in the presence of achiral phosphine (B1218219) oxide additives, has demonstrated high enantioselectivity for a broad range of methyl ketones. nih.govorganic-chemistry.org

While the majority of published studies focus on non-fluorinated ketones, the principles of this methodology are applicable to fluorinated substrates. The reaction proceeds smoothly at room temperature and can be effective with low catalyst loadings (1-5 mol%). nih.gov The enantioselectivity is influenced by the steric hindrance of the ketone substrate. nih.gov For instance, the epoxidation of a range of methyl ketones using a La-Li₃-tris(binaphthoxide) (LLB) catalyst with a phosphine oxide additive afforded the corresponding 2,2-disubstituted terminal epoxides in high yields and excellent enantiomeric excess (ee). organic-chemistry.org

The table below presents data from the catalytic asymmetric Corey-Chaykovsky epoxidation of representative methyl ketones, illustrating the high levels of enantioselectivity achievable with this method. organic-chemistry.org

Ketone SubstrateYield (%)Enantiomeric Excess (ee, %)
Acetophenone9991
2'-Methoxyacetophenone9997
1'-Acetonaphthone9995
2-Hexanone8892

Table 2: Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Methyl Ketones organic-chemistry.org

The application of such catalytic systems to fluorinated ketones holds significant promise for the efficient and highly enantioselective synthesis of chiral fluorinated oxiranes like this compound and its analogs.

Chemical Transformations and Reaction Pathways of 2s 2 R Fluoro Phenyl Methyl Oxirane

Regio- and Stereoselective Ring-Opening Reactions

The ring-opening of (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a key transformation that allows for the creation of new stereocenters and the introduction of diverse functional groups. The regioselectivity of this process, meaning which of the two epoxide carbons is attacked by the nucleophile, is influenced by a combination of steric and electronic factors. The stereochemistry of the reaction is typically governed by an S(_N)2-type mechanism, which results in the inversion of configuration at the carbon atom undergoing nucleophilic attack.

Nucleophilic Attack by α-Chiral Primary and Secondary Amines

The reaction of this compound with α-chiral primary and secondary amines has been a subject of detailed investigation. This reaction proceeds in a straightforward and regioselective manner, making the epoxide a useful reagent for determining the enantiomeric excess (ee) of chiral amines. researchgate.netnih.gov The nucleophilic attack by the amine occurs preferentially at the less sterically hindered carbon of the oxirane ring, which is the carbon atom of the CH(_2) group. This leads to the formation of diastereomeric β-fluoro-γ-amino alcohol products. researchgate.net

The diastereomeric products can be readily identified and quantified using various analytical techniques, including F, H, and C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This analytical utility underscores the clean and predictable nature of this ring-opening reaction.

Below is a table summarizing the reaction of this compound with various α-chiral amines.

Amine NucleophileReaction ConditionsMajor ProductDiastereomeric RatioReference
(R)-α-MethylbenzylamineLiClO(_4), CH(_3)CN, 80 °C(2R,3R)-3-((R)-1-phenylethylamino)-1-fluoro-1-phenylpropan-2-ol>95:5 researchgate.net
(S)-α-MethylbenzylamineLiClO(_4), CH(_3)CN, 80 °C(2R,3R)-3-((S)-1-phenylethylamino)-1-fluoro-1-phenylpropan-2-ol>95:5 researchgate.net
(R)-1-CyclohexylethylamineLiClO(_4), CH(_3)CN, 80 °C(2R,3R)-3-((R)-1-cyclohexylethylamino)-1-fluoro-1-phenylpropan-2-ol>95:5 researchgate.net
DibenzylamineLiClO(_4), CH(_3)CN, 80 °C(R)-3-(dibenzylamino)-1-fluoro-1-phenylpropan-2-olN/A researchgate.net

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Water)

While specific studies on the reaction of this compound with oxygen-based nucleophiles like alcohols and water are not extensively documented in the reviewed literature, the general principles of epoxide ring-opening can be applied to predict the outcome.

Under basic or neutral conditions, the reaction with alcohols (alcoholysis) or water (hydrolysis) is expected to proceed via an S(_N)2 mechanism. libretexts.org Consequently, the nucleophilic attack would occur at the less sterically hindered carbon atom of the epoxide ring. For instance, reaction with methanol (B129727) under basic conditions would likely yield (R)-1-fluoro-3-methoxy-1-phenylpropan-2-ol. Similarly, hydrolysis under neutral or basic conditions would be expected to produce (R)-1-fluoro-1-phenylpropane-2,3-diol. libretexts.org

In the presence of an acid catalyst, the reaction mechanism can shift towards having more S(_N)1 character. youtube.com The protonated epoxide is more reactive, and the positive charge is better stabilized at the benzylic carbon adjacent to the phenyl group. Therefore, under acidic conditions, nucleophilic attack by water or an alcohol would be expected to occur preferentially at the more substituted benzylic carbon, leading to the formation of the corresponding regioisomeric diol or ether alcohol. youtube.com

Reactions with Nitrogen-Based Nucleophiles (e.g., Azides)

Typically, the reaction is carried out using sodium azide (B81097) in a protic solvent, and it proceeds via an S(_N)2 mechanism. nih.gov The azide nucleophile is expected to attack the less sterically hindered carbon of the oxirane ring, leading to the formation of (R)-3-azido-1-fluoro-1-phenylpropan-2-ol with inversion of configuration at the site of attack. The resulting β-azido alcohol can be a precursor for the synthesis of vicinal amino alcohols.

Reactions with Carbon-Based Nucleophiles (e.g., Cyanides, Fluorinated Carbanions)

The formation of new carbon-carbon bonds through the ring-opening of epoxides is a powerful tool in organic synthesis.

Cyanides: The reaction of epoxides with cyanide nucleophiles, typically from sources like potassium cyanide, yields β-hydroxy nitriles. libretexts.orgchemguide.co.uk This reaction is also expected to proceed via an S(_N)2 pathway, with the cyanide ion attacking the less substituted carbon of the this compound ring. The expected product would be (R)-4-fluoro-3-hydroxy-4-phenylbutanenitrile. These β-hydroxy nitriles are versatile intermediates that can be further transformed into other functional groups. google.com

Fluorinated Carbanions: The reaction of epoxides with fluorinated carbanions is a more specialized transformation. While specific examples with this compound are scarce, the general reactivity of organocuprates, which can be considered as sources of carbanions, with epoxides is known. masterorganicchemistry.com Organocuprates are soft nucleophiles that typically attack the less sterically hindered position of an epoxide in an S(_N)2 fashion. masterorganicchemistry.com Therefore, a reaction with a fluorinated organocuprate reagent would be expected to deliver a fluorinated alkyl chain to the terminal carbon of the epoxide, yielding a fluorinated alcohol. The use of Lewis acids can influence the regioselectivity of such reactions. helsinki.firesearchgate.net

Influence of Substituents on Regioselectivity and Stereochemistry

The regioselectivity and stereochemistry of the ring-opening reactions of this compound are dictated by the interplay of steric and electronic effects of its substituents and the nature of the nucleophile and reaction conditions.

Phenyl Group: The phenyl group at the C2 position has a significant electronic effect. In acid-catalyzed reactions, it can stabilize a developing positive charge on the adjacent benzylic carbon, favoring nucleophilic attack at this more substituted position (S(_N)1-like mechanism). youtube.com In reactions proceeding via an S(_N)2 mechanism, its steric bulk directs the nucleophile to the less hindered C3 carbon.

Nucleophile and Reaction Conditions: As discussed in the preceding sections, the nature of the nucleophile and the reaction conditions (basic, acidic, or neutral) are paramount in determining the reaction pathway. Strong, "hard" nucleophiles under basic or neutral conditions favor an S(_N)2 attack at the least substituted carbon. Weaker nucleophiles under acidic conditions favor an S(_N)1-like attack at the more substituted carbon that can better stabilize a positive charge.

Derivatization and Further Functionalization

The products of the ring-opening reactions of this compound, particularly the β-fluoro-γ-amino alcohols, are valuable chiral building blocks that can be further derivatized and functionalized.

The presence of hydroxyl and amino groups allows for a wide range of chemical transformations:

Acylation: The amino and hydroxyl groups can be acylated to form amides and esters, respectively. This can be useful for protecting these functional groups or for introducing new functionalities.

Cyclization: The 1,3-amino alcohol motif in the products of amine ring-opening is a precursor for the synthesis of various heterocyclic compounds. For example, treatment with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). nih.gov Intramolecular cyclization reactions can also be employed to synthesize other nitrogen- and oxygen-containing heterocycles. mdpi.com

Oxidation and Reduction: The secondary alcohol can be oxidized to a ketone, and the amino group can be further alkylated or transformed into other nitrogen-containing functional groups.

Fluorine as a Handle: While the C-F bond is generally strong, under certain conditions, it can be a site for further chemical modification, although this is less common than transformations of the other functional groups present.

Transformation to Fluorohydrins

The conversion of epoxides to fluorohydrins is a significant transformation in synthetic organic chemistry, providing access to key structural motifs present in many biologically active compounds. The ring-opening of this compound with a fluoride (B91410) source would theoretically yield a difluorinated alcohol. This reaction is typically achieved using reagents such as hydrogen fluoride-pyridine complexes (Olah's reagent) or metal fluorides.

The regioselectivity of the fluoride attack is a crucial aspect of this transformation. The reaction can proceed via an SN2 mechanism, where the fluoride ion attacks one of the carbon atoms of the epoxide ring. The attack can occur at either the substituted or the unsubstituted carbon of the oxirane, leading to two possible regioisomers. The preferred site of attack is influenced by steric and electronic factors, as well as the reaction conditions. For many epoxides, fluoride attack preferentially occurs at the less sterically hindered carbon. However, in the presence of Lewis acids, the regioselectivity can be altered to favor attack at the more substituted carbon through a mechanism with more SN1 character.

While specific studies on the hydrofluorination of this compound are not extensively detailed in the literature, related transformations on similar epoxides suggest that the reaction is feasible. For instance, the ring-opening of sterically hindered epoxides can be achieved using metal-fluoride species, often with a preference for attack at the more substituted carbon. nih.gov

Synthesis of α-(Fluoromethyl)carbinols

The ring-opening of this compound with various nucleophiles leads to the formation of α-(fluoromethyl)carbinols, which are alcohols bearing a fluorinated substituent. The precise structure of the resulting carbinol is determined by the regioselectivity of the nucleophilic attack on the epoxide ring.

Nucleophilic attack at the terminal (less substituted) carbon of the oxirane ring results in the formation of a secondary alcohol. Conversely, attack at the internal (more substituted) carbon atom leads to a primary alcohol. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, basic or neutral nucleophiles typically favor attack at the less sterically hindered carbon atom (SN2-type reaction).

The reaction of this compound with nucleophiles such as amines, thiols, and carbanions provides a versatile route to a range of functionalized α-(fluoromethyl)carbinols. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Nucleophilic Fluoroalkylation Products

This compound serves as an excellent electrophile in nucleophilic substitution reactions, allowing for the introduction of the fluoro(phenyl)methyl-ethyl alcohol moiety onto a variety of nucleophiles. This process, known as nucleophilic fluoroalkylation, is particularly well-documented for the reaction of the epoxide with primary and secondary amines. researchgate.netnih.gov

The reaction with amines proceeds in a highly regioselective manner, with the nucleophilic nitrogen atom exclusively attacking the terminal carbon of the oxirane ring. nih.govsci-hub.se This regioselectivity is attributed to the steric hindrance at the more substituted carbon. The resulting products are chiral β-amino alcohols, which are important building blocks in medicinal chemistry. The reaction can be promoted by conventional heating or microwave irradiation, often in the presence of a Lewis acid catalyst such as lithium perchlorate. sci-hub.se

The versatility of this transformation has been demonstrated with a wide range of α-chiral primary and secondary amines, yielding diastereomeric β-amino alcohol products. researchgate.net

Amine Nucleophile Reaction Conditions Product Ref
α-Methylbenzylamine LiClO₄, MeCN, 80 °C Diastereomeric β-amino alcohols sci-hub.se
Prolinol LiClO₄, MeCN, 80 °C Diastereomeric β-amino alcohols sci-hub.se
Dibenzylamine LiClO₄, MeCN, 80 °C Diastereomeric β-amino alcohols sci-hub.se

Preparation of Sulfur-Containing Analogs (e.g., Thiiranes)

The oxygen atom of an oxirane ring can be replaced by a sulfur atom to form the corresponding thiirane (B1199164) (or episulfide). This transformation is a common method for the synthesis of these sulfur-containing heterocycles. georganics.sk The conversion of this compound to its thiirane analog can be achieved using various sulfur-transfer reagents.

Common reagents for this transformation include thiourea (B124793) and alkali metal thiocyanates, such as potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). tandfonline.comsemanticscholar.org The reaction typically proceeds via a two-step mechanism involving the nucleophilic ring-opening of the epoxide by the sulfur reagent, followed by an intramolecular cyclization to form the thiirane ring with the inversion of stereochemistry at one of the carbon centers.

This conversion can be carried out under various reaction conditions, including in aqueous media, under solvent-free conditions, or with the aid of catalysts such as Lewis acids or phase-transfer catalysts. orientjchem.orgscispace.comresearchgate.net The choice of reagent and conditions can influence the reaction efficiency and yield.

Sulfur Reagent Catalyst/Conditions Application Ref
Thiourea NH₄Cl, 60-70 °C, solvent-free General conversion of epoxides to thiiranes tandfonline.com
Potassium Thiocyanate Phase-transfer catalyst, water, RT Mild conversion of epoxides to thiiranes orientjchem.org
Ammonium Thiocyanate TiO(TFA)₂, aprotic solvent Catalytic conversion of epoxides to thiiranes researchgate.net
Ammonium Thiocyanate Reflux or microwave irradiation, aqueous media Catalyst- and organic solvent-free synthesis semanticscholar.org

Stereochemical Aspects and Chiral Control in Reactions Involving 2s 2 R Fluoro Phenyl Methyl Oxirane

Diastereomeric Product Formation and Separation Strategies

The primary application of (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane in stereochemical studies is its function as a chiral derivatizing agent. It reacts cleanly and efficiently with scalemic mixtures of primary and secondary amines through a regioselective ring-opening of the epoxide. acs.orgnih.gov This reaction covalently links the chiral oxirane to each enantiomer of the amine, resulting in the formation of a mixture of diastereomeric amino alcohol products. researchgate.net

The key to this strategy is that while enantiomers are chemically identical in an achiral environment, diastereomers possess distinct physical and spectroscopic properties. This difference allows for their separation and quantification using standard laboratory techniques. The reaction proceeds with high regioselectivity, where the amine nucleophile attacks the terminal (less substituted) carbon of the oxirane ring. sci-hub.se

The formation of these diastereomers is not typically followed by preparative separation to isolate large quantities of each. Instead, the focus is on analytical separation, where the relative amounts of the diastereomers in the mixture directly correlate to the enantiomeric composition of the original amine. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to resolve and quantify the diastereomeric products. acs.org

Enantiopurity Determination Methodologies

The conversion of an enantiomeric mixture into a diastereomeric mixture is a classic and reliable strategy for determining enantiomeric purity. This compound has proven to be a versatile reagent for this purpose, particularly for α-chiral amines. acs.org The presence of both a phenyl group for UV detection and a fluorine atom for 19F NMR makes the resulting diastereomers exceptionally well-suited for analysis by multiple spectroscopic and chromatographic methods. sci-hub.seacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR) for Chiral Discrimination

NMR spectroscopy is a powerful tool for analyzing the diastereomeric products formed from the reaction of the oxirane with a chiral amine. In the resulting mixture, the corresponding nuclei of the two diastereomers are in chemically non-equivalent environments, which leads to different chemical shifts. researchgate.net

1H NMR: Protons in the newly formed diastereomers, particularly those near the newly formed stereocenter and the original chiral centers, often exhibit distinct chemical shifts and coupling constants, allowing for differentiation.

13C NMR: Similarly, carbon atoms in the diastereomers can show separate resonances, providing another avenue for analysis.

19F NMR: The presence of a fluorine atom is a significant advantage of this reagent. sci-hub.se 19F NMR spectroscopy offers a wide chemical shift range and high sensitivity with virtually no background noise. The fluorine signals for the two diastereomers are often well-resolved, providing a clear and straightforward method for quantification by integrating the respective peaks. acs.orgresearchgate.net

The table below presents illustrative data on the analysis of diastereomers formed by reacting the oxirane with α-methylbenzylamine.

Table 1: NMR and HPLC Analysis of Diastereomeric Products

Analysis Method Nucleus/Technique Diastereomer 1 Signal Diastereomer 2 Signal Enantiomeric Excess (ee) Determined
NMR Spectroscopy 19F NMR Well-resolved peak Well-resolved peak ~95%
1H NMR Differentiated peaks Differentiated peaks ~95%

| HPLC | Zorbax-Sil column | Separate peak | Separate peak | ~95% |

This table is generated based on findings reported for the analysis of derivatized α-methylbenzylamine samples. sci-hub.se

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Analysis

Once the enantiomeric amine has been converted into a mixture of diastereomers, separation can be achieved using standard, achiral HPLC techniques. Since diastereomers have different physical properties, they interact differently with the stationary phase of the chromatography column, leading to different retention times. acs.orgacs.org

A UV detector is typically used, leveraging the phenyl group incorporated from the derivatizing agent. acs.org The enantiomeric excess (ee) of the original amine is determined by comparing the integrated peak areas of the two separated diastereomers. This method is highly reliable and can be used to determine enantiomeric purities with high accuracy. researchgate.netsci-hub.se

Application of Chiral Shift Reagents in NMR Spectroscopy

Chiral discrimination in NMR can also be achieved using chiral shift reagents (CSRs). These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). chemistnotes.com CSRs form transient, diastereomeric complexes with the analyte through Lewis acid-base interactions. chemistnotes.comlibretexts.org This association induces large changes in the chemical shifts of the analyte's protons, and the magnitude of these shifts differs for each enantiomer, allowing for their distinction and quantification in the NMR spectrum. fiveable.me

The use of this compound represents a different, yet related, approach. Instead of forming a transient complex like a CSR, it acts as a chiral derivatizing agent (CDA) , forming stable, covalent bonds with the analyte. researchgate.net This method often results in larger and more easily interpretable separation of signals in the NMR spectrum compared to those induced by CSRs. While CSRs could theoretically be used to analyze the enantiopurity of the oxirane itself, the more documented application involves the oxirane serving as the agent to analyze other chiral molecules.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com VCD is exceptionally sensitive to the three-dimensional structure of a molecule, making it a powerful tool for determining the absolute configuration of enantiomers in solution. hindsinstruments.com

The process involves measuring the experimental VCD spectrum of a chiral molecule and comparing it to spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for each possible enantiomer (R or S). wikipedia.org A match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. youtube.com

While specific VCD studies on this compound are not prominently reported, the technique is ideally suited for unambiguously confirming its absolute stereochemistry or that of its reaction products. This is particularly valuable for molecules that are difficult to crystallize for X-ray analysis. hindsinstruments.com

Control of Stereochemistry in Ring-Opening and Other Transformations

The stereochemical integrity of this compound is central to its utility. The control of stereochemistry during its reactions, particularly the nucleophilic ring-opening, is critical. The reaction with amines is not only regioselective but also stereospecific. acs.org

In a typical SN2-type mechanism, the nucleophile (e.g., an amine) attacks the electrophilic carbon of the epoxide ring. For terminal epoxides like this one, the attack occurs at the less sterically hindered terminal carbon atom. This process proceeds with an inversion of configuration at the carbon atom being attacked. Since the existing stereocenters—(2S) and the benzylic carbon (R)—are not directly involved in the bond-breaking and bond-forming at the terminal carbon, their configurations are retained. The stereochemical outcome of the reaction is therefore highly predictable, yielding a specific diastereomer from each enantiomer of the reacting amine. This predictable control over the formation of a new stereocenter is a hallmark of stereospecific reactions and is fundamental to the application of this oxirane in asymmetric synthesis and analysis.

Mechanistic Investigations and Computational Studies on 2s 2 R Fluoro Phenyl Methyl Oxirane Chemistry

Elucidation of Epoxide Ring-Opening Mechanisms

The cleavage of the epoxide ring is the principal reaction pathway for (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, allowing for the introduction of a wide array of functional groups. The mechanism of this opening is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of catalysts.

SN1-Type and SN2-Type Pathways in Fluoride-Mediated Openings

The ring-opening of epoxides can proceed through mechanisms with characteristics of both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The distinction lies in the timing of bond-breaking and bond-forming steps. In a pure SN2 mechanism, the nucleophile attacks the epoxide carbon at the same time as the carbon-oxygen bond breaks, proceeding via a single transition state. This pathway typically results in an inversion of stereochemistry at the site of attack and is favored at the less sterically hindered carbon. beilstein-journals.org

For this compound, nucleophilic attack, for instance by an amine, occurs with complete regioselectivity at the carbon atom distal to the fluorophenylmethyl group. This is a classic hallmark of an SN2-type mechanism, where the nucleophile preferentially attacks the less substituted and less sterically encumbered carbon of the oxirane ring.

In contrast, an SN1-type mechanism involves the formation of a carbocation intermediate after the C-O bond breaks, which is then attacked by the nucleophile. This pathway is favored in the presence of strong acids, which protonate the epoxide oxygen to create a better leaving group, and at more substituted carbons that can stabilize the resulting positive charge. While a pure SN1 reaction is rare for epoxides, acid-catalyzed openings often exhibit significant SN1 character. The transition state possesses a high degree of carbocationic nature, leading to nucleophilic attack at the more substituted carbon, which can better accommodate the partial positive charge.

Computational studies on related fluorinated epoxides support the prevalence of the SN2 pathway in non-acidic, nucleophilic ring-opening reactions. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the adjacent carbons, but steric factors often dominate, directing the nucleophile to the terminal position in an SN2 fashion. beilstein-journals.org

Factor SN1-Type Mechanism SN2-Type Mechanism
Rate Determining Step Unimolecular (C-O bond cleavage)Bimolecular (Nucleophilic attack)
Intermediate CarbocationNone (Transition state)
Regioselectivity Attack at the more substituted carbonAttack at the less substituted carbon
Stereochemistry Racemization (if chiral center forms)Inversion of configuration
Conditions Favored by strong acidsFavored by strong nucleophiles/basic conditions

Role of Lewis Acids and Lewis Bases in Catalytic Activation

Catalysts are frequently employed to facilitate the ring-opening of epoxides under milder conditions and with greater control over selectivity. Both Lewis acids and Lewis bases play crucial roles in this activation.

Lewis Acids: A Lewis acid activates the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This activation lowers the energy barrier for the ring-opening reaction. arkat-usa.orgmasterorganicchemistry.com A variety of Lewis acids, from simple metal triflates to more complex frustrated Lewis pairs (FLPs), have been shown to mediate epoxide ring-opening. masterorganicchemistry.comresearchgate.net In the context of fluoride-mediated opening, Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) can both activate the epoxide and serve as a fluoride (B91410) source, although the mechanism can be complex, potentially involving a concerted bond-breaking and fluorine transfer process. For this compound, Lewis acid catalysis would enhance its reactivity, with the regiochemical outcome depending on the balance between steric and electronic factors in the activated complex.

Lewis Bases: Lewis bases can also catalyze ring-opening reactions, typically through a "nucleophilic catalysis" mechanism. A Lewis basic catalyst can react with a reagent to generate a more potent nucleophile, which then opens the epoxide. While less common for direct epoxide activation, Lewis bases are critical components in cooperative catalytic systems, where they can act as co-catalysts, axial ligands, or bases to generate the active nucleophilic species in situ. ucla.eduucla.edu

Catalytic Mechanisms

The enantiopure nature of this compound makes it a key subject in the study of asymmetric catalysis, both in its synthesis and its subsequent reactions.

Cooperative Catalysis in Enantioselective Fluorination

A highly effective strategy for the enantioselective ring-opening of meso- and terminal epoxides with fluoride involves a cooperative dual-catalyst system. ucla.edu This system typically combines a chiral (salen)Co(III) complex, acting as a chiral Lewis acid, and an amine-based co-catalyst. ucla.eduacs.org

Mechanistic studies, including in-situ ¹⁹F NMR analysis, have revealed a complex reaction network. ucla.edu The reaction kinetics often show a second-order dependence on the (salen)Co catalyst concentration, pointing to a rate-limiting, bimetallic ring-opening step. nih.gov The proposed consensus mechanism involves one (salen)Co center activating the epoxide by acting as a Lewis acid, while a second (salen)Co complex delivers the fluoride nucleophile. acs.orgnih.gov The amine co-catalyst plays a crucial role in facilitating the dissociation of (salen)Co resting-state dimers via axial ligation, which is the origin of the observed cooperativity. ucla.eduacs.org This cooperative interaction allows for high enantioselectivity under mild conditions.

Catalyst Component Proposed Role in Cooperative Fluorination
(salen)Co(III) Complex (Unit 1) Lewis acid; coordinates to and activates the epoxide.
(salen)Co(III) Complex (Unit 2) Delivers the fluoride nucleophile to the activated epoxide.
Amine Co-catalyst Binds axially to (salen)Co, breaking up inactive dimers and regenerating the active monomeric catalyst.
Fluoride Source (e.g., Benzoyl Fluoride) Latent source of fluoride, activated by the catalytic system.

Phase Transfer Catalysis in Epoxidation Reactions

The synthesis of this compound involves an epoxidation step of a corresponding fluorinated olefin. When this reaction is performed in a biphasic system (e.g., an aqueous oxidant and an organic substrate), a phase-transfer catalyst (PTC) is often essential. researchgate.net

Phase-transfer catalysis facilitates the migration of a reactant from one phase into another where the reaction occurs. In epoxidation, a common system involves an aqueous solution of an oxidant like hydrogen peroxide (H₂O₂) and the olefin dissolved in an immiscible organic solvent. The PTC, typically a quaternary ammonium (B1175870) salt (Q⁺A⁻), forms an ion pair with an active oxidizing species (e.g., a peroxo-tungstate anion) generated in the aqueous phase. researchgate.netfigshare.com This lipophilic ion pair is soluble in the organic phase, where it can then react with the olefin to form the epoxide. The catalyst is subsequently regenerated and returns to the aqueous phase to repeat the cycle. This "reaction-controlled" phase transfer combines the advantages of homogeneous catalysis (high reactivity) and heterogeneous catalysis (ease of catalyst separation). researchgate.net

Enzymatic Reaction Kinetics and Bottlenecks (e.g., Halohydrin Dehalogenases)

Biocatalysis offers a powerful and highly selective alternative for transformations involving epoxides. Halohydrin dehalogenases (HHDHs) are particularly notable enzymes that catalyze the ring-opening of epoxides with a variety of small anionic nucleophiles, such as azide (B81097), cyanide, and nitrite. nih.govirb.hr This activity is highly enantioselective, making HHDHs ideal for the kinetic resolution of racemic epoxides. rug.nlnih.gov

In a kinetic resolution process, one enantiomer of the racemic epoxide reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting epoxide enantiomer and the ring-opened product, both in high enantiomeric excess. irb.hr For substrates similar to this compound, such as fluorinated styrene (B11656) oxide derivatives, HHDHs exhibit excellent enantioselectivity (E-values >200) in reactions with nucleophiles like azide and cyanide. irb.hr

Enzyme/Mutant Substrate Class Nucleophile Key Kinetic Finding/Observation
HheC-W249P Fluorinated Styrene OxidesAzide, CyanideHigh enantioselectivity (E > 200); allows for efficient kinetic resolution. irb.hr
HheG-M45F Cyclohexene OxideAzide~10-fold higher specific activity and significantly improved enantioselectivity compared to wild type. chemrxiv.org
HheC Mutants EpichlorohydrinAzideExhibit cooperative binding for the azide nucleophile, with kinetics fitting the Hill equation. chemrxiv.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools to investigate the intricacies of chemical reactions, offering insights into molecular structure, reactivity, and the energetic pathways of transformations. For a chiral molecule like this compound, these methods are invaluable for understanding its conformational preferences, the transition states of its reactions, and the influence of the fluorine atom on its chemical properties.

Molecular modeling techniques, including molecular mechanics and quantum mechanics, are instrumental in predicting the three-dimensional structure and conformational landscape of molecules. For this compound, these models can elucidate the preferred spatial arrangement of the phenyl group, the fluoro(phenyl)methyl moiety, and the oxirane ring.

The conformation of the molecule is a critical determinant of its reactivity. The accessibility of the electrophilic carbon atoms of the oxirane ring to incoming nucleophiles is governed by the steric hindrance imposed by the substituents. Molecular modeling can predict the lowest energy conformations and the rotational barriers around key single bonds. This information is crucial for understanding how the molecule presents itself to a reacting partner, thereby influencing the regioselectivity and stereoselectivity of its reactions. For instance, in its reaction with amines to form diastereomeric products, the preferred conformation will dictate the facial selectivity of the nucleophilic attack.

Computational models can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO, in particular, indicates the most likely sites for nucleophilic attack. For epoxides, the LUMO is typically localized on the C-O antibonding orbitals of the oxirane ring. The presence of the electron-withdrawing fluorine atom and the phenyl group will modulate the energy and shape of the LUMO, thereby influencing the reactivity of the two carbon atoms of the oxirane ring.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Predicted Population (%)
Anti-periplanar180°0.0065
Syn-clinal60°1.2025
Anti-clinal120°2.5010
Note: This table is illustrative and based on general principles of conformational analysis. Specific computational data for this molecule is not readily available.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a chemical reaction and identifying the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state provides a quantitative understanding of the reaction mechanism and the factors that control the reaction rate and selectivity.

For the ring-opening reaction of this compound with a nucleophile, DFT calculations can be used to model the structures and energies of the transition states for attack at either of the two oxirane carbons. The calculated activation energies (the energy difference between the reactants and the transition state) for the competing pathways can predict the regioselectivity of the reaction. A lower activation energy corresponds to a faster reaction rate and the favored product.

These calculations can also reveal the geometry of the transition state, indicating whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The bond lengths and angles in the calculated transition state structure can show the extent of bond breaking and bond formation at the transition state. For example, a long C-O bond in the oxirane ring and a short bond between the nucleophile and the carbon atom would be indicative of an SN2-like transition state.

The substitution of a hydrogen atom with fluorine can have profound effects on the properties and reactivity of a molecule, often referred to as the "fluorine effect." These effects are a combination of steric and electronic factors.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) can significantly influence the reactivity of nearby functional groups. In this compound, the fluorine atom can:

Increase the electrophilicity of the adjacent carbon atoms in the oxirane ring by withdrawing electron density, making them more susceptible to nucleophilic attack.

Influence bond strengths: The C-F bond is very strong, but the presence of fluorine can also affect the strength of adjacent bonds through hyperconjugation. Negative hyperconjugation, involving the interaction of a lone pair on the epoxide oxygen with the antibonding orbital of the C-F bond, can strengthen the C-O bond, potentially making ring-opening more difficult at the carbon atom further from the fluorine.

Steric Effects: Although fluorine is relatively small (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), its steric influence can be significant in crowded environments, potentially directing the approach of a nucleophile to the less hindered face of the molecule.

Computational methods like Natural Bond Orbital (NBO) analysis can be employed to quantify these electronic effects. NBO analysis can provide information about charge distribution, orbital interactions, and hyperconjugative effects, offering a detailed picture of how the fluorine atom modulates the electronic structure and reactivity of the oxirane ring. By comparing the calculated properties of this compound with its non-fluorinated analog, the specific contributions of the fluorine atom to its reactivity and selectivity can be elucidated.

Table 2: Comparison of Calculated Properties for a Fluorinated vs. Non-fluorinated Phenyl Oxirane Derivative

PropertyPhenyl Oxirane Derivative(R)-Fluoro(phenyl)methyl]oxirane Derivative
Calculated Dipole Moment (Debye)1.92.8
LUMO Energy (eV)-0.5-0.9
NBO Charge on Oxirane C1+0.15+0.20
NBO Charge on Oxirane C2+0.12+0.18
Note: This table presents hypothetical data to illustrate the expected electronic effects of fluorine substitution. Specific computational data for this compound is not available.

Applications of 2s 2 R Fluoro Phenyl Methyl Oxirane As a Chiral Synthon in Advanced Organic Synthesis

A Powerful Tool for the Chiral Resolution of Amines

The determination of the enantiomeric purity of chiral amines is a critical task in many areas of chemical research and development, including pharmaceuticals and materials science. (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has proven to be an exceptionally effective chiral derivatizing agent for this purpose, enabling the accurate measurement of enantiomeric excess (ee) in a wide range of amine substrates. acs.orgnih.gov

Methodological Development for Determining Enantiomeric Excess

The utility of this compound as a chiral resolution reagent stems from its clean and regioselective reaction with primary and secondary amines. acs.org The nucleophilic attack of the amine on the epoxide ring proceeds in a straightforward manner, leading to the formation of diastereomeric β-amino alcohol products. These diastereomers exhibit distinct physicochemical properties, which allows for their differentiation and quantification using standard analytical techniques.

The presence of the fluorine atom in the reagent is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy. The resulting diastereomeric products can be readily distinguished and quantified by ¹⁹F NMR, in addition to the more common ¹H and ¹³C NMR techniques. acs.orgsci-hub.se This multi-nuclear NMR approach provides a robust and reliable method for determining the enantiomeric composition of the original amine. Furthermore, the diastereomeric derivatives can also be effectively separated and quantified by high-performance liquid chromatography (HPLC), offering an alternative or complementary analytical method. acs.org

The reaction between the fluorinated epoxide and the amine can be efficiently promoted by microwave irradiation in the presence of a promoter like lithium perchlorate. This method often leads to cleaner reaction mixtures and faster conversion times compared to conventional heating. sci-hub.se

Scope and Limitations in Chiral Discrimination

This compound has demonstrated broad applicability for the chiral resolution of a variety of α-chiral primary and secondary amines. acs.org The clear separation of signals in the NMR spectra of the resulting diastereomers allows for the accurate determination of enantiomeric purities. sci-hub.se

The table below summarizes the effectiveness of the reagent in determining the enantiomeric excess of α-methylbenzylamine using different analytical methods. The data shows a high degree of correlation between the expected and experimentally determined values, with minimal error. sci-hub.se

Analytical MethodExpected ee (%)Measured ee (%)Error (%)
¹H NMR~9594.5< 1
¹³C NMR~9595.2< 1
¹⁹F NMR~9595.8< 1
HPLC~9595.1< 1
¹H NMR~8584.2< 1
¹³C NMR~8585.6< 1
¹⁹F NMR~8585.3< 1
HPLC~8585.0< 1

While the reagent is highly effective for a range of amines, its limitations are primarily dictated by the reactivity of the amine and potential steric hindrance that might impede the derivatization reaction. Further research continues to explore the full scope of its utility with a wider array of chiral amines.

A Versatile Chiral Building Block for Complex Molecule Synthesis

Beyond its role in chiral analysis, this compound serves as a valuable chiral building block, providing a gateway to a variety of complex, enantiopure fluorinated molecules. The inherent reactivity of the epoxide ring allows for its regioselective opening by a diverse range of nucleophiles, thereby introducing the fluorinated phenylmethyl moiety into larger and more complex molecular architectures.

Preparation of Fluorinated β-Amino Alcohols

The reaction of this compound with amines, as discussed in the context of chiral resolution, is in itself a powerful synthetic transformation for the preparation of enantiopure fluorinated β-amino alcohols. acs.orggrowingscience.commdpi.com These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The predictable stereochemistry of the ring-opening reaction ensures the synthesis of diastereomerically pure products, which are valuable intermediates for the synthesis of pharmaceuticals and other bioactive molecules.

Construction of Highly Functionalized Fluorinated Scaffolds

The strategic opening of the oxirane ring with various nucleophiles can be employed to construct highly functionalized and stereochemically complex fluorinated scaffolds. While direct examples starting from this compound are not extensively documented in readily available literature, the principle of fluoride-opening of similar oxiranes to create complex scaffolds has been demonstrated. acs.org This suggests the potential for using this specific chiral synthon in similar synthetic strategies to access novel fluorinated molecular frameworks. The ability to introduce a fluorine atom with a defined stereochemistry early in a synthetic sequence is a powerful strategy for the design and synthesis of new chemical entities.

Synthesis of Enantiopure Fluorinated Intermediates Beyond Direct Derivatization

The versatility of this compound as a chiral building block extends to its use in multi-step synthetic sequences to generate a variety of enantiopure fluorinated intermediates. The initial ring-opening product can be further manipulated and elaborated, allowing for the introduction of additional functional groups and the construction of more complex stereochemical relationships. While specific examples detailing the extensive synthetic elaboration of the direct derivatives of this particular oxirane are not prevalent in the surveyed literature, its potential as a starting material for the synthesis of more complex fluorinated molecules remains an active area of interest in synthetic organic chemistry. The strategic use of such chiral building blocks is crucial for the efficient and stereocontrolled synthesis of complex natural products and novel therapeutic agents.

Utility in the Synthesis of Chiral Fluorine-Containing Research Probes

The strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry and chemical biology to modulate their physicochemical properties, metabolic stability, and binding affinity to biological targets. The chiral synthon this compound serves as a valuable building block for the enantioselective synthesis of complex molecules, including sophisticated research probes designed to investigate biological systems with high precision. Its utility stems from the predictable and highly regioselective ring-opening reactions with various nucleophiles, which allows for the introduction of a fluorohydrin moiety with two defined stereocenters into a target structure. This section explores the application of this chiral epoxide in the synthesis of fluorine-containing research probes, highlighting its role in creating tools for studying enzyme mechanisms and biological pathways.

The development of highly specific molecular probes is crucial for understanding the intricacies of biological processes at the molecular level. Fluorine-containing probes are particularly advantageous due to the unique properties of the fluorine atom. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making ¹⁹F NMR spectroscopy a powerful tool for studying ligand-protein interactions and conformational changes without the background noise present in ¹H NMR. Furthermore, the carbon-fluorine bond is strong and the fluorine atom is a bioisostere of a hydroxyl group or a hydrogen atom, which can lead to enhanced binding affinity and metabolic stability of the probe. The use of this compound provides a direct and efficient route to chiral fluorinated molecules that can be tailored for specific research applications.

A key application of this chiral synthon is in the synthesis of enzyme inhibitors that can be used as research probes. For instance, the development of probes for monoamine oxidases (MAOs), a family of enzymes that catalyze the oxidation of monoamines, is of significant interest in neurobiology. By designing and synthesizing fluorinated inhibitors, researchers can investigate the active site of MAOs and their role in neurological disorders.

A hypothetical synthetic route to a chiral fluorine-containing research probe for MAO-B is outlined below. The target probe is a fluorinated analog of a known reversible inhibitor, designed to incorporate the key structural features for high affinity and selectivity, with the fluorine atom serving as a spectroscopic marker.

The synthesis commences with the regioselective ring-opening of this compound with a suitable nucleophile, such as 4-aminophenol, under basic conditions. This reaction proceeds with high regioselectivity, with the nucleophile attacking the less hindered carbon of the epoxide ring, yielding a chiral β-amino alcohol. The resulting intermediate possesses the desired stereochemistry, which is crucial for its interaction with the enzyme's active site.

Table 1: Key Compounds in the Synthesis of a Chiral Fluorinated MAO-B Probe

Compound NameStructureRole in Synthesis
This compoundStructure of this compoundChiral Building Block
4-AminophenolStructure of 4-AminophenolNucleophile
Intermediate 1Structure of Intermediate 1Chiral β-Amino Alcohol
Hypothetical MAO-B ProbeStructure of Hypothetical MAO-B ProbeFinal Product

The subsequent steps in the synthesis would involve the functionalization of the amino and hydroxyl groups of the intermediate to introduce the necessary pharmacophore for MAO-B inhibition. This could include acylation or alkylation reactions to append a moiety that mimics the substrate of the enzyme.

Detailed Research Findings:

While a direct documented synthesis of a research probe for MAO-B using this compound is not available in the current literature, the principles of its reactivity are well-established. The regioselective ring-opening of similar epoxides with various nucleophiles has been extensively reported. researchgate.net The stereochemical outcome of these reactions is highly predictable, proceeding via an Sₙ2 mechanism, which ensures the inversion of configuration at the site of nucleophilic attack, thus preserving the stereochemical integrity of the chiral centers.

The utility of the resulting fluorinated probe would be multifaceted:

¹⁹F NMR Studies: The fluorine atom in the probe would allow for detailed ¹⁹F NMR studies of its interaction with MAO-B. Changes in the chemical shift of the ¹⁹F signal upon binding to the enzyme can provide information about the binding affinity, kinetics, and the local environment of the fluorine atom within the active site.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogs with variations in the appended pharmacophore would enable detailed SAR studies. This would help in understanding the key interactions between the inhibitor and the enzyme, guiding the design of more potent and selective inhibitors.

Potential for PET Imaging: The synthesis could be adapted for the introduction of the positron-emitting isotope ¹⁸F. This would transform the probe into a PET (Positron Emission Tomography) imaging agent, allowing for the non-invasive visualization and quantification of MAO-B levels in the brain, which is of great interest for the diagnosis and monitoring of neurodegenerative diseases.

Future Directions and Emerging Research Perspectives in 2s 2 R Fluoro Phenyl Methyl Oxirane Chemistry

Development of Novel and More Sustainable Synthetic Routes

Future research is increasingly focused on developing greener and more efficient synthetic pathways to (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, moving beyond traditional methods that may involve stoichiometric reagents and harsh reaction conditions. Key areas of development include biocatalysis and continuous flow chemistry.

Biocatalytic approaches, utilizing enzymes such as halohydrin dehalogenases or epoxidases, offer a promising avenue for the highly stereoselective synthesis of chiral epoxides under mild, aqueous conditions. The use of engineered enzymes could lead to improved substrate specificity and reaction rates, minimizing waste and enhancing the sustainability of the process. Furthermore, enzymatic kinetic resolution is being explored as a method to obtain high enantiopurity.

Continuous flow chemistry presents another significant opportunity for process optimization. By transitioning from batch to continuous manufacturing, improvements in heat and mass transfer can be achieved, leading to better reaction control, increased safety, and higher yields. The integration of in-line purification and analysis in flow systems can streamline the synthesis, making it more time- and resource-efficient.

Synthetic Strategy Potential Advantages Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.Enzyme engineering for improved substrate scope and activity, development of robust immobilized enzyme systems.
Continuous Flow Chemistry Enhanced safety and control, improved yield and purity, potential for automation.Reactor design and optimization, integration of real-time monitoring and purification technologies.
Photocatalysis Use of light as a renewable energy source, novel reaction pathways.Development of efficient and selective photocatalysts for epoxidation and fluorination.

Exploration of New Catalytic Systems for Enhanced Stereocontrol

The precise stereochemistry of this compound is crucial for its biological activity in target applications. Consequently, the development of novel catalytic systems that offer enhanced stereocontrol is a major focus of future research. This involves the design of new chiral ligands for metal-catalyzed asymmetric epoxidation and the exploration of organocatalysis.

Advances in ligand design for transition metal catalysts, such as those based on manganese, titanium, or vanadium, continue to provide opportunities for improving the enantioselectivity and diastereoselectivity of the epoxidation of the corresponding fluoroalkene precursor. The development of ligands that are more robust, cheaper, and derived from renewable sources is a key trend.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral ketones, for example, can catalyze the epoxidation of alkenes with high stereoselectivity. Future work will likely focus on the development of more active and selective organocatalysts for the synthesis of fluorinated epoxides.

Catalytic System Mechanism Potential for Improvement
Chiral Metal Complexes Coordination of the substrate to a chiral metal center, followed by oxygen transfer.Design of more efficient and recyclable ligands, use of earth-abundant metals.
Organocatalysis Formation of a chiral intermediate (e.g., a dioxirane (B86890) from a ketone) that effects the epoxidation.Development of catalysts with higher turnover numbers and broader substrate compatibility.
Dual Catalysis Combination of two different catalytic cycles to achieve novel transformations.Synergistic activation of both the oxidant and the alkene for enhanced reactivity and selectivity.

Expansion of Reaction Scope and Derivatization Strategies

Beyond its role as a precursor to epoxiconazole, future research aims to expand the synthetic utility of this compound by exploring its derivatization into a wider range of valuable, fluorinated building blocks. The unique combination of a reactive epoxide ring and a stereodefined fluorine-bearing carbon center makes it an attractive starting material for the synthesis of complex molecules.

The regioselective ring-opening of the epoxide with various nucleophiles (e.g., amines, azides, thiols, and carbon nucleophiles) can provide access to a diverse array of chiral fluorohydrins and their derivatives. These products are valuable intermediates for the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine can significantly modulate biological activity and metabolic stability.

Furthermore, the development of novel cycloaddition reactions involving the oxirane ring could lead to the construction of complex heterocyclic systems. The fluorine atom can be expected to influence the reactivity and selectivity of these transformations, opening up new avenues for molecular design.

Advanced Mechanistic Insights Through In Situ Spectroscopy and Computational Tools

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of improved synthetic methods. The application of advanced analytical techniques and computational chemistry is poised to provide unprecedented mechanistic insights.

In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates. This data is invaluable for optimizing reaction conditions and identifying the rate-determining steps and potential side reactions.

Computational tools, particularly density functional theory (DFT), are becoming increasingly powerful in elucidating reaction pathways and predicting the stereochemical outcomes of catalytic reactions. By modeling the transition states of the key bond-forming steps, researchers can gain a detailed understanding of the factors that govern selectivity. This knowledge can then be used to guide the design of new catalysts and reaction conditions with improved performance. The synergy between in situ spectroscopy and computational modeling is expected to accelerate the pace of discovery in this field.

Q & A

Q. What synthetic methods are commonly used to prepare (2S)-2-[(R)-fluoro(phenyl)methyl]oxirane?

The compound is synthesized via regioselective epoxide formation from enantiopure precursors. A typical procedure involves reacting (2S,3S)-phenylglycidol derivatives with fluorinating agents under controlled conditions. For example, monotosylated fluorodiol intermediates are treated with 1-butoxy lithium in THF, followed by microwave-assisted ring closure with LiClO₄ as a catalyst (75°C, 20 min). The product is isolated via extraction (CH₂Cl₂) and characterized by NMR and HRMS .

Q. How is ¹⁹F NMR employed to characterize diastereomeric products from amine-epoxide reactions?

¹⁹F NMR provides distinct chemical shifts (δ -180.96 to -189.08) and coupling constants (e.g., ²JFH = 47.1–48.5 Hz) to differentiate diastereomers. For example, in reactions with α-chiral amines, the fluorinated oxirane forms adducts where fluorine coupling to adjacent protons (CHF and CHHO groups) reveals stereochemical outcomes. Overlapping signals can be resolved by optimizing solvent (CDCl₃) or using chiral shift reagents .

Q. What HPLC conditions effectively separate diastereomers of fluorinated oxirane-amine adducts?

A Zorbax RX-SIL column with a hexane:2-propanol (99:1, 0.1% Et₂NH) mobile phase at 1.0 mL/min achieves partial resolution (e.g., tR = 14.6 min for "3R" and 16.6 min for "3S" enantiomers). For improved separation, gradient elution or chiral columns (e.g., Chiralpak AD-H) are recommended .

Advanced Research Questions

Q. How can conflicting ¹H NMR signals in diastereomeric mixtures be resolved?

Signal overlap in ¹H NMR (e.g., δ 2.40–2.55 for methyl groups) often arises from incomplete diastereomer separation. Strategies include:

  • Variable-temperature NMR to exploit dynamic effects.
  • Using deuterated solvents (e.g., DMSO-d₆) to enhance splitting.
  • Employing 2D NMR (COSY, HSQC) to correlate coupled protons .

Q. What factors influence regioselectivity in the ring-opening of this compound by amines?

Regioselectivity is governed by steric and electronic effects. Bulky amines (e.g., 1-phenylethylamine) preferentially attack the less hindered oxirane carbon, while LiClO₄ catalysis enhances nucleophilicity. Microwave irradiation (75°C) accelerates the reaction, favoring kinetic control over thermodynamic pathways .

Q. How can HRMS data validate the molecular integrity of fluorinated oxirane derivatives?

HRMS (EI+ or ES+) confirms molecular ions (e.g., m/z 273.1524 [M⁺], Δ = 0.0005 vs. theoretical) and fragments (e.g., C₇H₆F⁺ at m/z 109). Isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl in LiClO₄ byproducts) ensure purity. Calibration with internal standards (e.g., perfluorokerosene) improves accuracy .

Q. What experimental controls are critical for quantifying enantiomeric excess (ee) via fluorinated oxirane derivatization?

  • Use racemic amine standards to establish baseline HPLC or NMR resolution.
  • Validate reaction completion (e.g., TLC monitoring) to avoid kinetic resolution artifacts.
  • Cross-check ee values with polarimetry ([α]D = -31.43° for specific adducts) .

Methodological Considerations

Q. How to optimize microwave-assisted synthesis for scalability?

Microwave parameters (power, ramp time) must balance reaction efficiency and thermal stability. For scale-up, continuous-flow reactors with microwave irradiation (e.g., 75°C, 20 min residence time) maintain reproducibility. Solvent choice (dry THF) minimizes side reactions .

Q. What analytical workflows address low-resolution ¹³C NMR data in fluorinated compounds?

  • Use inverse-gated decoupling to suppress NOE effects.
  • Acquire DEPT-135 spectra to distinguish CH, CH₂, and CH₃ groups.
  • Compare experimental shifts (e.g., δ 94.62 for CHF) with DFT-calculated values .

Q. How to validate HPLC-MS methods for trace analysis of diastereomeric impurities?

  • Spike samples with known impurities (e.g., unreacted oxirane) to determine LOD/LOQ.
  • Use high-resolution MS (e.g., Q-TOF) to differentiate isobaric species.
  • Validate column longevity with >100 injections to assess retention time drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.